2,5-dimethylbenzo[d]oxazol-6-amine
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Overview
Description
2,5-Dimethylbenzo[d]oxazol-6-amine is a heterocyclic compound with the molecular formula C9H10N2O It is a derivative of benzoxazole, a bicyclic compound consisting of a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethylbenzo[d]oxazol-6-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts can be used to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can improve the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylbenzo[d]oxazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of benzoxazole derivatives.
Scientific Research Applications
2,5-Dimethylbenzo[d]oxazol-6-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-dimethylbenzo[d]oxazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
2,5-Dimethylbenzo[d]oxazol-6-amine can be compared with other benzoxazole derivatives, such as:
2-Methylbenzoxazole: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
5,6-Dimethylbenzo[d]oxazol-2(3H)-one: Another derivative with unique applications in materials science and medicinal chemistry.
Properties
CAS No. |
88172-90-1 |
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Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2,5-dimethyl-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C9H10N2O/c1-5-3-8-9(4-7(5)10)12-6(2)11-8/h3-4H,10H2,1-2H3 |
InChI Key |
MUCKQTPUAQAXTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1N)OC(=N2)C |
Origin of Product |
United States |
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